2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
CAS No.: 1539266-40-4
Cat. No.: VC4346515
Molecular Formula: C19H26ClNO3
Molecular Weight: 351.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1539266-40-4 |
|---|---|
| Molecular Formula | C19H26ClNO3 |
| Molecular Weight | 351.87 |
| IUPAC Name | 2-[[2-(4-ethyl-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C19H25NO3.ClH/c1-4-14-11-19(23-3)15(12-18(14)22-2)9-10-20-13-16-7-5-6-8-17(16)21;/h5-8,11-12,20-21H,4,9-10,13H2,1-3H3;1H |
| Standard InChI Key | SYBINTRPEZWFLZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenol group (C6H5OH) linked via a methylene bridge (-CH2-) to a secondary amine, which is further connected to a 4-ethyl-2,5-dimethoxyphenethyl moiety. The hydrochloride salt form introduces a chloride ion, enhancing solubility in polar solvents . The full molecular formula is C19H26ClNO3, with a molecular weight of 351.87 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1539266-40-4 |
| IUPAC Name | 2-[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethylamino]methyl]phenol; hydrochloride |
| Molecular Formula | C19H26ClNO3 |
| Molecular Weight | 351.87 g/mol |
| SMILES | COC1=CC(=C(CC)C=C1OC)CCNCC2=CC=CC=C2O.Cl |
Solubility and Stability
The compound exhibits moderate solubility in organic solvents such as dimethylformamide (DMF: 10 mg/ml), dimethyl sulfoxide (DMSO: 3 mg/ml), and ethanol (5 mg/ml) . Aqueous solubility is limited but improves in phosphate-buffered saline (PBS) at pH 7 when mixed with DMF (0.09 mg/ml) . Stability data are unavailable, but analogs in the NBOH class are sensitive to light and humidity, necessitating storage at -20°C .
Synthesis and Chemical Behavior
Hypothetical Synthesis Pathways
While no published protocols exist for this specific compound, synthesis likely follows strategies used for analogous phenethylamines:
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Formation of the Phenethylamine Backbone: Reacting 4-ethyl-2,5-dimethoxyphenethylamine with formaldehyde and phenol under reductive amination conditions.
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Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in an anhydrous solvent like diethyl ether.
Key challenges include optimizing reaction temperatures (40–60°C) and controlling stoichiometry to avoid side products such as N-alkylated derivatives.
Analytical Characterization
Hypothetical characterization methods include:
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Nuclear Magnetic Resonance (NMR): To confirm the positions of methoxy, ethyl, and methylene groups.
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High-Resolution Mass Spectrometry (HRMS): For verifying the molecular formula .
Pharmacological Profile
Receptor Affinity and Mechanism of Action
As a structural analog of 25E-NBOH, this compound is hypothesized to act as a high-affinity agonist at serotonin 5-HT2A receptors (Ki < 1 nM) . In vitro studies on related NBOH compounds demonstrate full agonism at 5-HT2A and 5-HT2C receptors, with negligible activity at dopamine or norepinephrine transporters . This selectivity suggests a mechanism centered on hallucinogenic effects mediated by cortical serotonin signaling .
Behavioral and Physiological Effects
Limited preclinical data exist, but analogs such as 25B-NBOH and 25E-NBOH produce:
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Hyperthermia and Serotonin Syndrome: At higher doses (30–100 mg/kg), linked to excessive 5-HT2A activation .
Research Applications and Findings
Neuroscience and Psychiatry
The compound’s structural features make it a candidate for:
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Psychoactive Drug Development: As a tool compound to study 5-HT2A-mediated behaviors .
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Neuroimaging Studies: Radiolabeled versions could map serotonin receptor distribution in vivo .
Toxicology and Risk Assessment
Case reports associate NBOH analogs with severe adverse events, including:
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Acute Sympathomimetic Toxicity: Tachycardia, hypertension, and hyperthermia .
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Long-Term Neurocognitive Deficits: Observed in chronic users of related substances .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Cayman Chemical | ≥98% | 1 mg | 70 |
| AK Scientific | N/A | 5 mg | 440 |
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